Bzl-L-ser(bzl)-ome (cooh)2

CAS No.:

Cat. No.: VC13429293

Molecular Formula: C20H23NO7

Molecular Weight: 389.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H23NO7 |

|---|---|

| Molecular Weight | 389.4 g/mol |

| IUPAC Name | methyl (2S)-2-(benzylamino)-3-phenylmethoxypropanoate;oxalic acid |

| Standard InChI | InChI=1S/C18H21NO3.C2H2O4/c1-21-18(20)17(19-12-15-8-4-2-5-9-15)14-22-13-16-10-6-3-7-11-16;3-1(4)2(5)6/h2-11,17,19H,12-14H2,1H3;(H,3,4)(H,5,6)/t17-;/m0./s1 |

| Standard InChI Key | JQKHHHGLSJSZMD-LMOVPXPDSA-N |

| Isomeric SMILES | COC(=O)[C@H](COCC1=CC=CC=C1)NCC2=CC=CC=C2.C(=O)(C(=O)O)O |

| SMILES | COC(=O)C(COCC1=CC=CC=C1)NCC2=CC=CC=C2.C(=O)(C(=O)O)O |

| Canonical SMILES | COC(=O)C(COCC1=CC=CC=C1)NCC2=CC=CC=C2.C(=O)(C(=O)O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

Bzl-L-Ser(Bzl)-OMe(COOH)₂ has the molecular formula C₁₈H₂₂ClNO₃ according to Chemsrc , though this inclusion of chlorine is atypical for serine derivatives. A more plausible formulation, consistent with PubChem , is C₁₇H₁₉NO₃ for the base structure, with the oxalate (C₂O₄²⁻) contributing two carboxylic acid groups. The discrepancy may arise from data entry errors or salt forms (e.g., hydrochloride). Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 746598-47-0 | |

| Molecular Weight | 335.825 g/mol (with oxalate) | |

| IUPAC Name | Methyl N,O-bis(benzyl)-L-serinate oxalate | |

| Synonyms | n,o-dibenzyl-l-serine methyl ester oxalate |

Structural Analysis

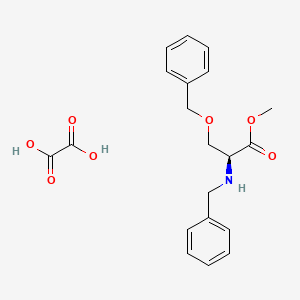

The compound’s structure (Fig. 1) comprises:

-

L-Serine backbone: Central α-carbon with amino, carboxyl, and hydroxyl groups.

-

Protecting groups:

-

N-Benzyl (Bzl): Shields the amino group during synthesis.

-

O-Benzyl (Bzl): Protects the hydroxyl group from unwanted reactions.

-

-

Methyl ester (OMe): Stabilizes the carboxyl group as a methyl ester, which is later hydrolyzed to a free acid in peptide chains.

-

Oxalate counterion: Enhances solubility and crystallinity, common in salt forms of amino acid derivatives .

Synthesis and Purification

Synthetic Pathways

The synthesis of Bzl-L-Ser(Bzl)-OMe(COOH)₂ involves multi-step protection-deprotection strategies, as exemplified in peptide synthesis protocols :

-

Amino Group Protection:

L-Serine reacts with benzyl chloroformate (Cbz-Cl) under basic conditions to form N-benzylserine. -

Hydroxyl Group Protection:

The hydroxyl group is benzylated using benzyl bromide (BnBr) and a base like sodium hydride: -

Carboxyl Esterification:

The carboxyl group is converted to a methyl ester using thionyl chloride (SOCl₂) and methanol: -

Oxalate Salt Formation:

The product is treated with oxalic acid to form the oxalate salt, improving crystallinity:

Purification and Characterization

Post-synthesis, the compound is purified via recrystallization (e.g., from acetonitrile or diethyl ether) and characterized using:

-

Thin-Layer Chromatography (TLC): Monitors reaction progress .

-

Nuclear Magnetic Resonance (NMR): Confirms benzyl and methyl ester signals (δ 7.3 ppm for aromatic protons, δ 3.7 ppm for OMe) .

-

Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]⁺ = 336.8 for C₁₈H₂₂NO₃⁺) .

Applications in Peptide Synthesis and Biochemistry

Role in Solid-Phase Peptide Synthesis (SPPS)

Bzl-L-Ser(Bzl)-OMe(COOH)₂ serves as a building block for introducing serine residues into peptides while preventing side reactions. For example, in the synthesis of laminin-derived YIGSR pentapeptide , benzyl-protected serine ensures the hydroxyl group remains inert during couplings. The methyl ester is later saponified to a free carboxyl group in the final peptide.

Enzymatic Substrate Specificity Studies

Hybrid Combinatorial Substrate Libraries (HyCoSuL) incorporate unnatural amino acids like serine benzyl ester to probe protease active sites. Caspase-10, for instance, shows enhanced activity toward substrates with Ser(Bzl) at the P2 position, highlighting its utility in enzyme kinetics research .

Comparative Analysis with Related Compounds

Challenges and Future Directions

-

Stereochemical Integrity: Racemization during synthesis necessitates strict temperature control (e.g., 4°C during couplings) .

-

Oxalate Stability: The oxalate counterion may limit compatibility with strong bases, requiring alternative salts (e.g., trifluoroacetate) for specific reactions.

-

Unnatural Amino Acid Libraries: Expanding HyCoSuL libraries with Ser(Bzl) derivatives could uncover novel protease substrates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume